molecular formula C16H15N5O B2689550 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1428349-89-6

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Cat. No. B2689550
CAS RN: 1428349-89-6
M. Wt: 293.33
InChI Key: ZMZLPSBEUZKQEQ-UHFFFAOYSA-N
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Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, also known as PTP1B inhibitor, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Neuroinflammation and PET Imaging

A study by Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines related to the compound of interest. These compounds were evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research highlighted the synthesis of fluoroalkyl- and fluoroalkynyl- analogues, demonstrating subnanomolar affinity for TSPO. Two derivatives were radiolabeled with fluorine-18 for in vivo PET imaging in a rodent model of neuroinflammation, showcasing their potential as in vivo PET-radiotracers for neuroinflammatory processes Damont et al., 2015.

Antimicrobial and Antitumor Activities

Bondock et al. (2008) investigated the synthesis of new heterocycles incorporating antipyrine moiety, which shares structural similarities with the compound . This research demonstrated that the synthesized compounds possess antimicrobial properties, suggesting potential applications in developing antimicrobial agents Bondock et al., 2008.

Antioxidant Activity

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes for antioxidant activities. The study revealed significant antioxidant properties, implying the potential use of similar compounds in therapeutic applications to counter oxidative stress Chkirate et al., 2019.

Electronic Structure and Molecular Docking

Shukla and Yadava (2020) conducted quantum mechanical calculations on a pharmaceutically critical molecule structurally related to N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, investigating its physicochemical and electronic structure parameters. The study included molecular docking to understand the molecule's binding mode, suggesting applications in designing molecules against specific diseases Shukla & Yadava, 2020.

properties

IUPAC Name

2-(2-methylphenyl)-N-(6-pyrazol-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-5-2-3-6-13(12)9-16(22)20-14-10-15(18-11-17-14)21-8-4-7-19-21/h2-8,10-11H,9H2,1H3,(H,17,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZLPSBEUZKQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

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